Etomoxir - 82258-36-4

Etomoxir

Catalog Number: EVT-365025
CAS Number: 82258-36-4
Molecular Formula: C17H23ClO4
Molecular Weight: 326.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Etomoxir (ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate) is a synthetic compound classified as an irreversible inhibitor of Carnitine Palmitoyltransferase I (CPT1). [, , , , ] CPT1 is a key regulatory enzyme responsible for the transport of long-chain fatty acids into mitochondria for \u03b2-oxidation. [, , ] Etomoxir's ability to block this process makes it a valuable tool in scientific research for investigating the role of fatty acid metabolism in various biological systems and disease models. [, , , , , , , , , , ]

Future Directions
  • Developing more specific CPT1 inhibitors: Designing new inhibitors with higher specificity for CPT1 could help overcome potential limitations of Etomoxir, particularly its effects on other carnitine acyltransferases. []
  • Exploring its use in combination therapies: Investigating the therapeutic potential of Etomoxir in combination with existing treatments, such as chemotherapy or radiation, could lead to improved outcomes in cancer and other diseases. [, ]
  • Developing non-invasive imaging techniques: Investigating the use of Etomoxir in conjunction with imaging techniques like PET could provide valuable information about the spatial distribution and activity of CPT1 in vivo, allowing researchers to monitor treatment responses and investigate the role of fatty acid metabolism in real-time. []

Perhexiline

Compound Description: Perhexiline is an anti-anginal drug that inhibits carnitine palmitoyltransferase 1 (CPT1) []. It reduces fatty acid oxidation and promotes glucose utilization.

Malonyl-CoA

Compound Description: Malonyl-CoA is an intermediate metabolite involved in fatty acid biosynthesis. It is also an endogenous inhibitor of CPT1, regulating the balance between fatty acid synthesis and oxidation [].

Relevance: Malonyl-CoA and etomoxir both inhibit CPT1, although through different mechanisms. Malonyl-CoA acts as a competitive inhibitor, while etomoxir is an irreversible inhibitor []. This suggests that despite having different structures, both compounds target the same enzyme, CPT1, to regulate fatty acid metabolism.

Benzafibrate

Compound Description: Benzafibrate belongs to the fibrate class of drugs, primarily used to lower blood lipid levels. It acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, modulating lipid metabolism [].

Triacsin C

Compound Description: Triacsin C is a fungal metabolite that potently inhibits long-chain acyl-CoA synthetase, an enzyme essential for the activation of fatty acids prior to their utilization in various metabolic pathways [].

Relevance: While etomoxir inhibits fatty acid oxidation by targeting CPT1, triacsin C acts upstream by preventing fatty acid activation by acyl-CoA synthetase []. In the context of the studies, the addition of triacsin C did not prevent the downregulation of PPARα mRNA levels caused by etomoxir, suggesting that etomoxir's active form, etomoxir-CoA, was not involved in this effect []. This highlights the distinct mechanisms and targets of these two compounds despite both influencing fatty acid metabolism.

Classification and Source

Etomoxir belongs to the class of compounds known as carnitine palmitoyltransferase 1 inhibitors. It was initially developed for research purposes to understand lipid metabolism and has been utilized in various experimental settings to explore its effects on fatty acid metabolism in different tissues.

Synthesis Analysis

The synthesis of etomoxir has been approached through several methods, with recent advancements focusing on improving scalability and efficiency. A notable synthesis route involves a one-flask tandem aldol-Luche sequence, which eliminates the need for pyrophoric reagents, enhancing safety and practicality in laboratory settings.

Key Steps in Synthesis

  1. Protection of Alcohol: Starting from commercially available 1-pentanol, the alcohol is protected using tert-butyldimethylsilyl chloride.
  2. Homologation: The protected alcohol undergoes homologation to extend the carbon chain.
  3. Epoxidation: A forward-facing epoxide is formed through a sharpless epoxidation reaction.
  4. Oxidation and Esterification: The epoxide is then subjected to sodium periodate oxidation followed by esterification.
  5. Deprotection: Finally, the protecting group is removed to yield etomoxir.

This method has been optimized for reduced reaction times and improved yields, demonstrating a significant advancement in synthetic organic chemistry methodologies relevant to etomoxir production

1
.

Molecular Structure Analysis

Etomoxir's molecular structure features a unique oxirane (epoxide) ring, which is crucial for its biological activity. The compound can be represented by the following structural formula:

C15H21ClO3\text{C}_{15}\text{H}_{21}\text{ClO}_3

Structural Characteristics

  • Functional Groups: The molecule contains an oxirane ring, a carboxylate group, and a chlorophenoxy moiety.
  • Stereochemistry: The stereochemistry of etomoxir plays a significant role in its interaction with biological targets, particularly the carnitine palmitoyltransferase 1 enzyme.

Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of etomoxir during synthesis .

Chemical Reactions Analysis

Etomoxir primarily participates in reactions involving its interaction with carnitine palmitoyltransferase 1. By inhibiting this enzyme, etomoxir prevents the transport of long-chain fatty acids into mitochondria.

Key Reactions

  • Inhibition of Fatty Acid Oxidation: Etomoxir irreversibly binds to carnitine palmitoyltransferase 1, leading to decreased beta-oxidation rates.
  • Potential Off-target Effects: Studies have indicated that etomoxir may also affect other metabolic pathways, including those involving medium-chain fatty acid metabolism .
Mechanism of Action

Etomoxir's mechanism of action centers on its ability to inhibit carnitine palmitoyltransferase 1. This enzyme is pivotal for the transport of long-chain fatty acids across the mitochondrial membrane for oxidation.

Detailed Mechanism

  1. Binding: Etomoxir binds irreversibly to the active site of carnitine palmitoyltransferase 1.
  2. Inhibition: This binding prevents the conversion of acylcarnitines back to fatty acids within mitochondria, effectively blocking their oxidation.
  3. Metabolic Consequences: The inhibition leads to an accumulation of fatty acids and a shift in cellular metabolism towards alternative energy sources, such as glucose .
Physical and Chemical Properties Analysis

Etomoxir exhibits several notable physical and chemical properties:

PropertyValue
Molecular Weight282.78 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents; limited solubility in water
StabilityStable under normal laboratory conditions

These properties influence its handling in laboratory settings and its behavior in biological systems .

Applications

Etomoxir has found numerous applications in scientific research:

  1. Metabolic Studies: It is widely used to study fatty acid metabolism and the role of beta-oxidation in various biological processes.
  2. Cancer Research: Recent studies have explored its potential as an anti-cancer agent by inhibiting tumor progression through metabolic modulation .
  3. Diagnostic Imaging: Modified forms of etomoxir have been investigated for their utility in molecular imaging techniques due to their ability to trace metabolic pathways .
Biochemical Mechanisms of Etomoxir Action

Irreversible Inhibition of Carnitine Palmitoyltransferase-1 (Carnitine Palmitoyltransferase-1)

Etomoxir exerts its primary biochemical effect through irreversible inhibition of carnitine palmitoyltransferase-1, the rate-limiting enzyme governing mitochondrial long-chain fatty acid uptake. The (R)-(+)-enantiomer of etomoxir is enzymatically converted to etomoxiryl-Coenzyme A within cells, which covalently modifies a serine residue (Ser687 in the human Carnitine Palmitoyltransferase-1A isoform) at the enzyme's catalytic site. This alkylation reaction permanently inactivates carnitine palmitoyltransferase-1 by sterically hindering its acyl-carnitine transferase activity, preventing the formation of acylcarnitine intermediates essential for fatty acid transport across the mitochondrial inner membrane [1] [7].

The inhibition kinetics demonstrate tissue-specific variability, with half-maximal inhibitory concentrations (IC₅₀) ranging from 5–20 nM in rat hepatocytes under fasting conditions. This potency differential reflects isozyme variations, as Carnitine Palmitoyltransferase-1B (cardiac/muscle isoform) exhibits approximately 100-fold greater sensitivity to malonyl-Coenzyme A regulation than Carnitine Palmitoyltransferase-1A (hepatic isoform), though both are inhibited by etomoxiryl-Coenzyme A [4] [9]. Genetic knockout studies reveal that Carnitine Palmitoyltransferase-1A-deficient hepatocytes exhibit exacerbated metabolic disturbances when treated with etomoxir, indicating additional targets beyond its namesake enzyme [1].

Table 1: Protein Targets of Etomoxir in Primary Hepatocytes

Target ClassRepresentative ProteinsLocalizationFunctional Consequence
Carnitine Palmitoyltransferase EnzymesCarnitine Palmitoyltransferase-1A, Carnitine Palmitoyltransferase-2MitochondriaBlocked fatty acid transport
Fatty Acid TransportersFatty acid binding protein 1, Solute carrier family 27Cytoplasm, Plasma membraneDisrupted fatty acid trafficking
Peroxisomal EnzymesAcyl-Coenzyme A oxidase 1, Peroxisomal bifunctional enzymePeroxisomesInhibited ω-oxidation pathways
Lipid Metabolizing EnzymesAcyl-Coenzyme A synthetases, Enoyl-Coenzyme A hydrataseMultiple compartmentsAltered lipid intermediate pools

Structural Basis of Etomoxir-Coenzyme A Ester Formation

The pro-drug etomoxir [(R)-(+)-ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate] undergoes intracellular bioactivation to form the biologically active metabolite, etomoxiryl-Coenzyme A. This transformation is catalyzed by acyl-Coenzyme A synthetases, which consume adenosine triphosphate to form an adenylated intermediate that subsequently reacts with free Coenzyme A to produce the Coenzyme A thioester derivative [4] [7]. The reaction proceeds via nucleophilic attack by the thiol group of Coenzyme A on the carbonyl carbon of etomoxir's carboxylate moiety, forming a high-energy thioester bond.

The structural determinants enabling this activation include:

  • Oxirane (Epoxide) Ring: The strained three-membered cyclic ether confers electrophilic reactivity to adjacent carbons, facilitating nucleophilic attack by Carnitine Palmitoyltransferase-1's serine residue.
  • Chlorophenoxyhexyl Side Chain: Mimics fatty acid hydrocarbon tails, promoting interaction with fatty acid binding domains of Carnitine Palmitoyltransferase-1 and acyl-Coenzyme A synthetases.
  • Ethyl Ester Group: Serves as a lipophilic prodrug moiety that is hydrolyzed intracellularly to release the active carboxylic acid.

Mass spectrometry studies confirm that etomoxiryl-Coenzyme A has a molecular mass of 1021.6 daltons and retains the reactive oxirane ring essential for covalent inhibition [4]. Structural analogs lacking the epoxide group (e.g., dimethyl-etomoxir) show complete loss of inhibitory activity, confirming this moiety's indispensability [1].

Table 2: Structural Features of Etomoxir and Derivatives

Structural ElementRole in Biochemical ActivityConsequence of Modification
Oxirane (epoxide) ringCovalent modification of serine nucleophilesComplete loss of activity upon ring opening
Carboxylic acid groupSubstrate for acyl-Coenzyme A synthetasesMethyl ester prodrug requires intracellular hydrolysis
Chlorophenoxy moietyHydrophobic interactions with binding pocketsReduced potency with smaller substituents
Alkyl linker (C6 chain)Mimics fatty acid hydrocarbon tailShorter chains decrease Carnitine Palmitoyltransferase-1 affinity
Stereochemistry (R-enantiomer)Proper spatial orientation for target engagementS-enantiomer shows negligible activity

Disruption of Mitochondrial Fatty Acid β-Oxidation Pathways

By irreversibly inhibiting Carnitine Palmitoyltransferase-1, etomoxir blocks the entry of long-chain fatty acids (≥C14) into the mitochondrial matrix, effectively shutting down the primary pathway for fatty acid-derived acetyl-Coenzyme A production. This metabolic disruption creates a substrate bottleneck evidenced by accumulation of long-chain acyl-carnitines (e.g., palmitoylcarnitine, C16:0-carnitine) and depletion of tricarboxylic acid cycle intermediates [1] [3]. Compensatory metabolic shifts include:

  • Increased Glycolytic Flux: Reduced malonyl-Coenzyme A inhibition of hexokinase and pyruvate dehydrogenase complex activation enhance glucose utilization.
  • Ketogenesis Suppression: Diminished hepatic acetyl-Coenzyme A production from fatty acids reduces ketone body formation.
  • Peroxisomal ω-Oxidation Induction: Accumulated fatty acids undergo cytochrome P450-mediated ω-hydroxylation followed by peroxisomal β-oxidation, generating dicarboxylic acids [1].

Notably, proteomic studies using click chemistry-enabled etomoxir analogs reveal extensive binding to peroxisomal proteins, including acyl-Coenzyme A oxidase 1 and peroxisomal bifunctional enzyme, suggesting direct inhibition of alternative fatty acid oxidation compartments [1]. Etomoxir treatment (100 μM) reduces palmitate β-oxidation rates by 70–85% in primary hepatocytes, accompanied by increased intracellular free fatty acids and diacylglycerols [1] [3]. Genetic ablation of peroxisomal import protein Peroxisomal Biogenesis Factor 5 eliminates etomoxir binding to peroxisomal matrix proteins, confirming its unexpected peroxisomal localization [1].

Modulation of Peroxisome Proliferator-Activated Receptor Alpha Agonist Activity

Beyond its enzymatic inhibition, etomoxir functions as a ligand-dependent activator of peroxisome proliferator-activated receptor alpha, a nuclear receptor governing lipid catabolism genes. Etomoxir induces peroxisome proliferator-activated receptor alpha target genes including acyl-Coenzyme A oxidase, cytochrome P450 4A1, and carnitine palmitoyltransferase-1 itself, creating a paradoxical compensatory response to its inhibitory effects [5] [8]. This agonism occurs through direct binding to the peroxisome proliferator-activated receptor alpha ligand-binding domain, with half-maximal effective concentration values of 50–100 μM in reporter assays [5].

In renal ischemia-reperfusion models, five-day etomoxir pretreatment (20 mg/kg/day) induces peroxisome proliferator-activated receptor alpha target genes and confers significant cytoprotection, reducing serum creatinine by 45% and blood urea nitrogen by 52% compared to controls. This protection is abolished in peroxisome proliferator-activated receptor alpha null mice, confirming receptor dependence [5]. Mechanistically, peroxisome proliferator-activated receptor alpha activation:

  • Upregulates fatty acid β-oxidation enzymes (acyl-Coenzyme A dehydrogenase, enoyl-Coenzyme A hydratase)
  • Enhances antioxidant defense systems (catalase, superoxide dismutase)
  • Modulates energy-sensing pathways (AMP-activated protein kinase activation)

Table 3: Comparative Effects of Peroxisome Proliferator-Activated Receptor Alpha Agonists

ParameterEtomoxirFenofibrateWY-14643
Primary TargetCarnitine Palmitoyltransferase-1Peroxisome proliferator-activated receptor alphaPeroxisome proliferator-activated receptor alpha
Peroxisome Proliferator-Activated Receptor Alpha EC₅₀50–100 μM30–50 μM0.5–1 μM
Carnitine Palmitoyltransferase-1 InhibitionIrreversible (IC₅₀ 5–20 nM)NoneNone
Effect on Fatty Acid Oxidation EnzymesDual inhibition/upregulationUpregulationUpregulation
Mitochondrial EffectsComplex I inhibition, Adenine nucleotide translocase blockMild uncouplingMinimal
Coenzyme A SequestrationSignificant at >5 μMNegligibleNegligible

The concentration-dependent duality of etomoxir's actions creates complex pharmacological outcomes: at low concentrations (1–5 μM), Carnitine Palmitoyltransferase-1 inhibition dominates, while at higher concentrations (>40 μM), peroxisome proliferator-activated receptor alpha transactivation and Coenzyme A sequestration become increasingly significant [3] [5]. This explains why peroxisome proliferator-activated receptor alpha target gene induction requires substantially higher etomoxir concentrations than those needed for Carnitine Palmitoyltransferase-1 inhibition [8] [10].

Properties

CAS Number

82258-36-4

Product Name

Etomoxir

IUPAC Name

ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate

Molecular Formula

C17H23ClO4

Molecular Weight

326.8 g/mol

InChI

InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3

InChI Key

DZLOHEOHWICNIL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl

Synonyms

ethyl 2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate
etomoxi

Canonical SMILES

CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.